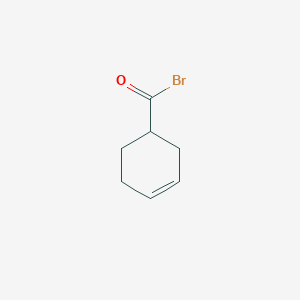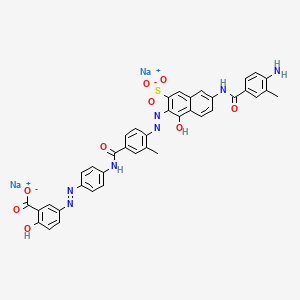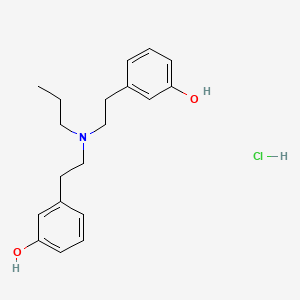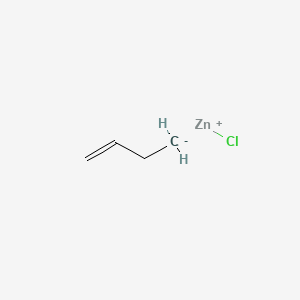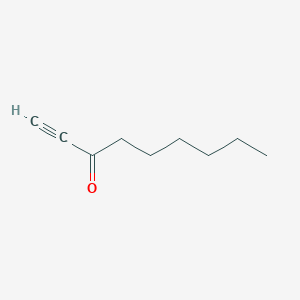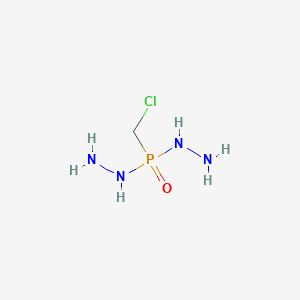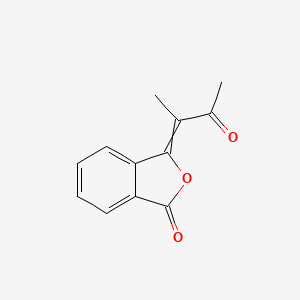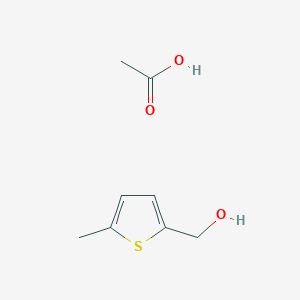
Acetic acid;(5-methylthiophen-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(5-methylthiophen-2-yl)methanol is a compound that combines the properties of acetic acid and a thiophene derivative. This compound is of interest due to its unique chemical structure, which includes a thiophene ring substituted with a methyl group and a methanol group. Thiophene derivatives are known for their applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(5-methylthiophen-2-yl)methanol can be achieved through several methods. One common approach involves the reaction of 2-methylthiophene with acetic anhydride . This reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process would likely include steps for purification and quality control to meet industry standards. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(5-methylthiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The thiophene ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acetic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Acetic acid;(5-methylthiophen-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives may have biological activity, making it useful in drug discovery and development.
Industry: The compound can be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of acetic acid;(5-methylthiophen-2-yl)methanol involves its interaction with molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, influencing biological processes. The specific pathways and targets depend on the compound’s structure and the functional groups present.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-5-methylthiophene: This compound has a similar thiophene ring structure but with an acetyl group instead of a methanol group.
5-Methyl-2-thiophenecarboxylic acid: Another similar compound with a carboxylic acid group instead of a methanol group.
Uniqueness
Acetic acid;(5-methylthiophen-2-yl)methanol is unique due to its combination of acetic acid and thiophene derivative properties. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industry.
Properties
CAS No. |
72306-62-8 |
|---|---|
Molecular Formula |
C8H12O3S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
acetic acid;(5-methylthiophen-2-yl)methanol |
InChI |
InChI=1S/C6H8OS.C2H4O2/c1-5-2-3-6(4-7)8-5;1-2(3)4/h2-3,7H,4H2,1H3;1H3,(H,3,4) |
InChI Key |
IZCAJXJUVAYNGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


